2-Aminocyclohexanecarboxamide

Description

Historical Context and Emerging Significance of Cyclohexanecarboxamide (B73365) Derivatives

The study of cyclohexanecarboxamide derivatives has evolved significantly over the past few decades. Initially explored within the broader context of cyclic amino acid and amide chemistry, these compounds have carved out a distinct niche in various research fields. Early patent literature, such as a 1985 filing, described cyclohexane (B81311) carboxylic acid derivatives, including amides, for their potential as antidysrhythmic agents, highlighting an early interest in their pharmacological applications google.com.

The significance of this class of compounds expanded with the discovery that specific derivatives could act as potent and selective biological agents. For instance, N-substituted cyclohexanecarboxamides are core components of molecules developed as 5-HT1A receptor antagonists, crucial tools in neurochemical research chimicatechnoacta.ru. The structural framework of cyclohexanecarboxamide has also been integral to the development of inhibitors for enzymes like cathepsin K, which is implicated in conditions such as osteoarthritis acs.org.

More recently, research has demonstrated the broad utility of cyclohexanecarboxamide derivatives. They have been investigated for their potential as anticonvulsant agents, with some studies focusing on their ability to activate specific cellular pathways researchgate.net. Furthermore, thiourea (B124793) derivatives of cyclohexanecarboxamide have shown a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties ontosight.airesearchgate.net. This growing body of research underscores the emerging importance of the cyclohexanecarboxamide scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The development of synthetic methods to create libraries of these compounds continues to fuel their exploration for novel therapeutic and material science applications researchgate.net.

Structural Characteristics and Isomeric Considerations of 2-Aminocyclohexanecarboxamide

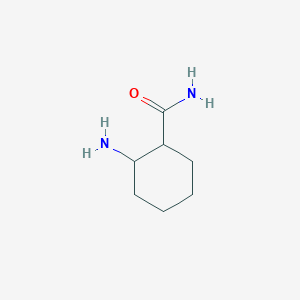

The defining structural feature of this compound is the presence of a cyclohexane ring substituted at adjacent carbon atoms (C1 and C2) with a carboxamide (-CONH₂) group and an amino (-NH₂) group. This arrangement results in two stereogenic centers, leading to significant isomeric complexity.

The molecule has a molecular formula of C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .

Interactive Table: Chemical Properties of this compound Below is a table of computed chemical properties for this compound.

| Property | Value |

| Molecular Weight | 142.20 g/mol |

| Molecular Formula | C₇H₁₄N₂O |

| XLogP3 | 0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 142.110613074 Da |

| Monoisotopic Mass | 142.110613074 Da |

| Topological Polar Surface Area | 69.1 Ų |

| Heavy Atom Count | 10 |

| IUPAC Name | 2-aminocyclohexane-1-carboxamide |

| Data sourced from PubChem CID 12512503. |

Isomeric Forms: The presence of two chiral centers at the C1 and C2 positions means that this compound can exist as a maximum of four stereoisomers (2ⁿ, where n=2). These isomers are categorized into two pairs of diastereomers: cis and trans.

Cis Isomers: In the cis configuration, the amino and carboxamide groups are on the same side of the cyclohexane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

Trans Isomers: In the trans configuration, the amino and carboxamide groups are on opposite sides of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

Each of these stereoisomers can have distinct chemical properties and biological activities. Consequently, a significant area of research has been the stereoselective synthesis and separation of these individual isomers. Techniques such as enzyme-catalyzed kinetic resolution have been successfully employed to separate the enantiomers of both cis- and trans-2-aminocyclohexanecarboxamides, providing access to optically pure compounds for further study researchgate.net. The ability to isolate these specific stereoisomers is crucial for their application as building blocks in conformationally constrained peptides and other complex molecules nih.govacs.org.

Scope and Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to its potential as a versatile chemical scaffold. The overarching goal of such research would be to fully characterize its chemical properties and explore its utility in various scientific domains. The specific objectives can be broken down into several key areas.

Primary Objectives:

Development of Stereoselective Synthetic Methodologies: A crucial objective is the design and optimization of efficient and scalable synthetic routes to access all four stereoisomers of this compound in high purity nih.govacs.org. This includes exploring both chemical and enzymatic resolution methods researchgate.net.

Exploration as a Peptidomimetic Scaffold: A primary research goal is to investigate the use of cis- and trans-2-Aminocyclohexanecarboxamide isomers as building blocks for the synthesis of peptide foldamers and other peptidomimetics nih.gov. This involves studying how their rigid cyclic structure can induce specific secondary structures (e.g., helices, turns) in oligomers.

Secondary Objectives:

Investigation of Biological Activity: A further objective is to synthesize a library of derivatives based on the this compound core and screen them for a range of biological activities. This could include evaluating their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents, building on the known activities of related cyclohexanecarboxamide compounds researchgate.netnih.gov.

Physicochemical and Structural Characterization: Detailed characterization of the individual stereoisomers is a key objective. This includes experimental determination of their physicochemical properties and conformational analysis using techniques like NMR spectroscopy and X-ray crystallography to understand their three-dimensional structures.

Coordination Chemistry Studies: An exploratory objective would be to study the coordination behavior of this compound and its derivatives with various metal ions. The presence of multiple donor atoms (N, O) suggests potential for forming stable metal complexes with interesting structural and catalytic properties researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminocyclohexanecarboxamide

Established Retrosynthetic Strategies and Forward Synthesis Pathways

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like 2-aminocyclohexanecarboxamide by breaking them down into simpler, commercially available starting materials. deanfrancispress.comegrassbcollege.ac.in

Amidation and Amination Approaches in this compound Construction

The construction of the this compound backbone relies heavily on amidation and amination reactions.

Amidation:

A common and effective method for forming the amide bond is the reaction of a carboxylic acid with an amine. To facilitate this, the carboxylic acid is often activated. fishersci.co.uk One widely used approach is the conversion of the carboxylic acid to a more electrophilic species like an acyl chloride or anhydride (B1165640), which then readily reacts with an amine. fishersci.co.uk This acylation is often referred to as the Schotten-Baumann reaction. fishersci.co.uk The reaction typically proceeds at room temperature in an aprotic solvent with a suitable base. fishersci.co.uk

Alternatively, peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA), can be employed to facilitate the amide bond formation. nih.gov These reagents generate a highly activated ester intermediate that readily couples with the amine. fishersci.co.uk A study reported the successful amidation of cis- and trans-2-aminocyclohexanecarboxylic acid esters with methanolic ammonia (B1221849) or methylamine (B109427) to yield the corresponding carboxamides. scispace.com

Amination:

Amination strategies introduce the amino group onto the cyclohexane (B81311) ring. Reductive amination of a ketone or aldehyde is a powerful one-step method for synthesizing amines. libretexts.orglibretexts.org This reaction involves the initial formation of an imine from the carbonyl compound and an amine, followed by in-situ reduction with agents like sodium borohydride (B1222165). libretexts.org Another approach involves the reduction of a nitro group on an aromatic ring, which can be achieved through various reducing agents. libretexts.org Additionally, α-amination of carbonyl compounds can be achieved using electrophilic aminating reagents. nih.gov

Stereochemical Control in Cyclohexane Ring Functionalization

Controlling the stereochemistry of substituents on a cyclohexane ring is a critical aspect of synthesizing specific isomers of this compound. The functionalization of C(sp³)–H bonds presents an opportunity to install functionalities with high stereoselectivity. rsc.org Various catalytic systems have been developed to achieve stereoselective functionalization of cyclohexane rings. researchgate.netacs.org For instance, iridium-catalyzed (5 + 1) annulation of ketones with diols has been shown to produce multiply substituted cyclohexanes with high levels of stereocontrol. acs.org The stereochemical outcome of such reactions is often influenced by factors like the catalyst, substrate, and reaction conditions. acs.orgbeilstein-journals.org

Stereoselective and Enantioselective Synthesis of this compound Isomers

The biological activity of this compound analogues can be highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of its isomers is of great importance.

Diastereoselective Routes to cis- and trans-2-Aminocyclohexanecarboxamide

The relative orientation of the amino and carboxamide groups on the cyclohexane ring defines the cis and trans diastereomers. Diastereoselective syntheses aim to produce one diastereomer preferentially over the other.

One approach involves the palladium(II)-catalyzed intramolecular oxidative cyclization of tosyl-protected cis- and trans-N-allyl-2-aminocyclohexanecarboxamides. researchgate.net This reaction can lead to the formation of cyclohexane-fused heterocycles with defined stereochemistry. researchgate.net The diastereoselectivity of such reactions can be influenced by the solvent and the starting material's stereochemistry. researchgate.net Another strategy utilizes a diastereoselective intramolecular hetero-Diels-Alder reaction to construct complex fused ring systems containing a cyclohexane moiety with controlled stereochemistry. nih.gov The synthesis of trans-β-lactams, which can be precursors to trans-amino acids, has been achieved with high diastereoselectivity using a phosphonium (B103445) fluoride (B91410) precatalyst. organic-chemistry.org Furthermore, enantiopure 2,5-disubstituted pyrrolidines, which can be derived from cyclohexane precursors, have been synthesized via palladium(II)-catalyzed aerobic oxidative cyclization with high diastereoselectivity. nih.gov

A study by Pihlaja et al. described an efficient synthesis of various stereoisomeric 2-(substituted)-aminocyclohexanecarboxamides. scispace.com They found that amidation of the corresponding amino esters under mild conditions yielded both cis- and trans-2-aminocyclohexanecarboxamides. scispace.com These amides could then be further functionalized. scispace.com

Chiral Auxiliary, Asymmetric Catalysis, and Organocatalytic Methods for Enantiopure this compound

To obtain enantiomerically pure forms of this compound, several asymmetric synthesis strategies can be employed.

Chiral Auxiliary Methods:

This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. blogspot.comsoton.ac.ukub.edu This auxiliary directs the stereochemical outcome of a subsequent reaction, allowing for the formation of a specific enantiomer. blogspot.comub.edu After the desired stereocenter is created, the auxiliary is removed. blogspot.com While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal. ub.edunih.gov

Asymmetric Catalysis:

Asymmetric catalysis utilizes a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. nobelprize.org This method is highly efficient as only a catalytic amount of the chiral entity is required. ub.edunih.gov Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been highly successful in asymmetric hydrogenation reactions to produce chiral amino acids. nobelprize.org Nickel-catalyzed enantioconvergent couplings have also emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.gov

Organocatalytic Methods:

Organocatalysis employs small, chiral organic molecules as catalysts. rsc.orgmdpi.combeilstein-journals.org This field has seen rapid growth and offers a complementary approach to metal-based catalysis. rsc.orgmdpi.com Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be versatile and powerful organocatalysts for a wide range of enantioselective reactions. rsc.org For instance, organocatalytic tandem reactions can be used to construct complex chiral molecules with high stereocontrol under mild conditions. beilstein-journals.org Chiral phosphoric acids have also been used as effective organocatalysts in reactions like the asymmetric N-H insertion of sulfoxonium ylides to produce α-aryl glycines with excellent enantioselectivity. rsc.org Organocatalytic methods have been successfully applied to the synthesis of functionalized cyclohexane derivatives. beilstein-journals.org

Enzymatic and Biocatalytic Syntheses of this compound and Analogues

Enzymes and biocatalysts offer a green and highly selective alternative for the synthesis of chiral compounds. tapi.comchemrxiv.orgnih.govmdpi.comrsc.org

A key study demonstrated the use of Candida antarctica lipase (B570770) B (CAL-B) for the kinetic resolution of racemic cis- and trans-2-aminocyclohexanecarboxamides. researchgate.net Through N-acylation with 2,2,2-trifluoroethyl butanoate, CAL-B was able to separate the enantiomers with high enantioselectivity, providing access to all four stereoisomers of this compound. researchgate.net The study also highlighted that other lipases, such as Pseudomonas cepacia lipase and C. antarctica lipase A, showed different enantiopreferences and lower enantioselectivities for these substrates. researchgate.net

The choice of enzyme and reaction conditions is crucial for the success of biocatalytic resolutions. For example, the reactivity and enantioselectivity of the CAL-B catalyzed acylation were significantly better at 45°C compared to room temperature. researchgate.net

The following table summarizes the results of the lipase-catalyzed N-acylation of racemic trans-2-aminocyclohexanecarboxamide (rac-4) as reported by Fitz et al. researchgate.net

| Entry | Substrate | Enzyme | Time (h) | Conversion (%) | ee (1S,2S)-4 (%) | ee (1R,2R)-Product (%) | E |

| 1 | rac-4 | CAL-B | 2 | 47 | 88 | >99 | >200 |

| 2 | rac-4 | Lipase PS | 2 | 56 | 5 | 4 | 1 ± 0.1 |

| 3 | rac-4 | Lipase PS-C II | 2 | 3 | 2 | 73 | 10 ± 0.4 |

| 4 | rac-4 | CAL-A | 2 | 1 | - | 66 | 6 ± 0.1 |

Data sourced from Fitz et al. / Tetrahedron: Asymmetry 17 (2006) 1129–1134. researchgate.net

This data clearly illustrates the superior performance of CAL-B in resolving the enantiomers of trans-2-aminocyclohexanecarboxamide compared to other tested lipases under the specified conditions.

Engineered biocatalysts are also being developed to synthesize non-canonical amino acids, including β-N-substituted-α-amino acids, which are structurally related to this compound. nih.gov Furthermore, enzymes like glutamate (B1630785) dehydrogenase have been shown to act on analogues of natural substrates, indicating the potential for enzymatic synthesis of functionalized amino acids. mdpi.com

Sustainable and Innovative Approaches in this compound Synthesis

The development of synthetic methodologies for key pharmaceutical intermediates like this compound is increasingly guided by the principles of green and sustainable chemistry. Modern approaches aim to enhance efficiency, reduce waste, and improve safety profiles over traditional batch processing. Innovations in continuous manufacturing and the application of biocatalysis represent significant strides toward achieving these goals.

Flow Chemistry and Continuous Process Development for this compound Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, has emerged as a transformative technology in chemical synthesis. unimib.itcinz.nz This approach offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to increased yields, higher purity, and significantly improved safety, particularly for highly exothermic reactions. unimib.itcinz.nz The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, conditions that are often difficult to achieve in conventional batch reactors. cinz.nz

While specific, published end-to-end continuous flow syntheses for this compound are not extensively documented, the principles of flow chemistry are readily applicable to its production. The formation of the amide bond is a well-studied transformation in flow systems. nih.gov Methodologies often involve pumping a stream of a carboxylic acid derivative and an amine through a heated reactor, sometimes containing a packed bed of a solid-supported catalyst or coupling agent. unimib.itcinz.nz This setup allows for the efficient production of amides, and the integration of in-line purification can lead to a streamlined process that minimizes manual handling and intermediate isolation steps. unimib.it

For the production of this compound, a continuous process could be conceptualized where a protected 2-aminocyclohexanecarboxylic acid and an ammonia source are passed through a flow reactor under optimized conditions. The use of immobilized enzymes or other heterogeneous catalysts in packed-bed reactors is a particularly attractive option, as it simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. cinz.nz A conceptual flow process could offer significant advantages in terms of scalability and consistency over batch methods.

Table 1: Conceptual Parameters for Continuous Flow Amide Synthesis This table illustrates a hypothetical flow process for amide synthesis based on general principles, as a specific documented process for this compound is not available.

| Parameter | Description | Potential Advantage |

| Reactor Type | Packed-Bed Reactor with Immobilized Catalyst | Enables catalyst reuse; simplifies purification. cinz.nz |

| Reactants | Activated 2-Aminocyclohexanecarboxylic Acid, Amine Source | Continuous feed allows for precise stoichiometric control. |

| Flow Rate | 0.1 - 10 mL/min (Lab Scale) | Controls residence time and reaction completion. unimib.it |

| Temperature | 50 - 150 °C | Precise temperature control prevents side reactions. unimib.it |

| Pressure | 1 - 10 bar | Allows for heating solvents above their boiling points. cinz.nz |

| Residence Time | 2 - 30 minutes | Optimized for maximum conversion with minimal degradation. rsc.org |

Exploration of Atom-Economical and Environmentally Benign Syntheses

Atom economy and the use of environmentally benign processes are central tenets of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product and minimizing waste and toxicity. nih.gov In the context of this compound, a key area of exploration is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. rsc.org

A significant advancement in the green synthesis of this compound is the use of enzyme-catalyzed kinetic resolution to obtain specific enantiomers, which are often required for pharmaceutical applications. Research has demonstrated the successful use of Candida antarctica lipase B (CAL-B) for the N-acylation of racemic cis- and trans-2-aminocyclohexanecarboxamides. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

This biocatalytic method was effective in preparing all enantiomers of both the cis- and trans-isomers of this compound using 2,2,2-trifluoroethyl butanoate as the acylating agent in a solvent mixture. researchgate.net The high enantioselectivity of CAL-B for these substrates underscores the potential of biocatalysis to provide a sustainable and efficient route to chirally pure building blocks, avoiding the need for classical resolution agents or complex chiral auxiliaries that diminish atom economy. rsc.orgresearchgate.net The use of enzymes operates at ambient temperatures and pressures, reducing energy consumption and avoiding the harsh reagents often used in traditional chemical synthesis. rsc.org

Table 2: Biocatalytic Kinetic Resolution of 2-Aminocyclohexanecarboxamides Data summarized from research on lipase-catalyzed N-acylation. researchgate.net

| Substrate | Catalyst | Acylating Agent | Outcome |

| rac-cis-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | Successful kinetic resolution to yield enantiopure isomers. researchgate.net |

| rac-trans-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | Successful kinetic resolution to yield enantiopure isomers. researchgate.net |

| rac-cis-2-Aminocyclohexanecarboxamide | Pseudomonas cepacia lipase | 2,2,2-Trifluoroethyl butanoate | Low enantioselectivity observed. researchgate.net |

Sophisticated Spectroscopic and Crystallographic Characterization of 2 Aminocyclohexanecarboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 2-aminocyclohexanecarboxamide, a combination of one-dimensional and multi-dimensional NMR techniques would be indispensable for a complete structural assignment and conformational analysis.

Multi-dimensional NMR for Full Structural Assignment and Conformational Analysis

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the detailed structural analysis of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The chemical shifts (δ) of the protons on the cyclohexane (B81311) ring are expected to be in the range of approximately 1.0-3.5 ppm. The protons on the carbons bearing the amino (-NH₂) and carboxamide (-CONH₂) groups (C1 and C2) would be expected to resonate at the lower field (higher ppm) end of this range due to the electron-withdrawing effects of the nitrogen and oxygen atoms. The amine and amide protons themselves would appear as broader signals, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, provided they are in unique chemical environments. The carbonyl carbon of the carboxamide group would be the most downfield signal, typically in the range of 170-180 ppm. The carbons attached to the amino and carboxamide groups (C1 and C2) would resonate in the range of 45-60 ppm, while the remaining four methylene (B1212753) (-CH₂) carbons of the cyclohexane ring would appear further upfield, between 20-40 ppm.

To illustrate the expected chemical shifts, the ¹³C NMR data for the structurally similar cis- and trans-2-aminocyclohexanecarboxylic acid are presented in Table 1.

| Carbon Atom | Expected Chemical Shift Range for this compound (ppm) |

| C=O | 170-180 |

| C1 (-CH(CONH₂)) | 45-55 |

| C2 (-CH(NH₂)) | 50-60 |

| C3, C4, C5, C6 (-CH₂) | 20-40 |

| Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound. |

Multi-dimensional NMR: To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled to each other. This is particularly useful for tracing the connectivity of the protons around the cyclohexane ring. For example, the proton on C1 would show a correlation to the proton on C2 and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the definitive assignment of each proton and its corresponding carbon atom.

Conformational Analysis: The cyclohexane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The substituents (amino and carboxamide groups) can be in either axial or equatorial positions. The relative stereochemistry (cis or trans) of these substituents will dictate the preferred conformation. The coupling constants (J-values) between adjacent protons on the cyclohexane ring, obtained from the ¹H NMR spectrum, are highly informative for determining the dihedral angles and thus the conformation of the ring. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (1-5 Hz) are indicative of axial-equatorial or diequatorial relationships.

Solid-State NMR for Hydrogen Bonding and Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. For this compound, ssNMR would be particularly useful for investigating hydrogen bonding and identifying different polymorphic forms.

Hydrogen bonds play a crucial role in determining the crystal packing of this compound, involving the amine and amide groups. ssNMR is highly sensitive to the local environment of the nuclei. The chemical shifts of the protons and nitrogens involved in hydrogen bonds are significantly affected by the strength and geometry of these bonds. Advanced ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), can provide high-resolution spectra of solid samples, allowing for the differentiation of molecules in different hydrogen-bonding environments.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have different physical properties. ssNMR is a powerful tool for identifying and characterizing polymorphs, as the different crystal packing arrangements in different polymorphs will result in distinct NMR spectra. Each polymorph will have a unique set of chemical shifts and relaxation times, providing a fingerprint for that specific crystalline form.

Vibrational and Chiroptical Spectroscopy for Elucidating this compound Structures

Vibrational and chiroptical spectroscopic techniques provide complementary information to NMR for a comprehensive structural characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for probing intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the amine, amide, and cyclohexane functional groups. The key expected vibrational bands are summarized in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 (two bands for primary amine) |

| Alkane (C-H) | Stretching | 2850-3000 |

| Amide (C=O) | Stretching (Amide I) | 1630-1690 |

| Amide (N-H) | Bending (Amide II) | 1550-1640 |

| Amine (N-H) | Bending | 1590-1650 |

| Table 2: Expected Characteristic IR and Raman Bands for this compound. |

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The amide group has several characteristic bands, most notably the C=O stretching vibration (Amide I band) and the N-H bending vibration (Amide II band). The positions of these bands are sensitive to the extent and nature of hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds would likely cause a shift of the N-H and C=O stretching frequencies to lower wavenumbers.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and can be very useful for studying the vibrations of the cyclohexane ring. Low-frequency Raman spectroscopy can also probe the lattice vibrations, which are directly related to the crystal packing and can be used to differentiate between polymorphs.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Enantiomeric Purity (Methodological Aspects)

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The two stereocenters at C1 and C2 give rise to different stereoisomers (cis and trans). Each of these diastereomers can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral properties.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Optically active compounds will exhibit a CD spectrum with positive and/or negative peaks (Cotton effects) in the regions where they absorb light. The chromophores in this compound, primarily the carboxamide group, would be responsible for the CD signals. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule, including the absolute configuration of the chiral centers and the preferred conformation of the cyclohexane ring. By comparing the experimental CD spectrum with that predicted by theoretical calculations, the absolute configuration of a particular enantiomer could be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion curve, and in the region of an absorption band, it will exhibit a Cotton effect, similar to that seen in CD. ORD and CD are related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of a molecule. ORD can be used to determine the enantiomeric purity of a sample.

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Molecular Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the positions of the amino and carboxamide substituents (axial or equatorial) would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Stereochemistry: The relative stereochemistry (cis or trans) of the substituents at C1 and C2 would be unequivocally established. If a single enantiomer is crystallized, the absolute configuration could also be determined.

Intermolecular Interactions: The crystal packing arrangement would be revealed, showing the detailed network of hydrogen bonds and other intermolecular forces that hold the molecules together in the crystal lattice.

In the absence of a crystal structure for this compound, we can look at related structures to predict its likely solid-state conformation. For example, in derivatives of trans-1,2-diaminocyclohexane, the cyclohexane ring typically adopts a chair conformation with both substituents in equatorial positions to minimize steric hindrance. The crystal structure would also provide definitive information on the hydrogen-bonding network, which is expected to be extensive given the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and N of the amine).

The crystallographic data that would be obtained from an X-ray diffraction study are summarized in Table 3.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (lengths of the cell edges), α, β, γ (angles between the edges) |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the experimental and calculated diffraction data. |

| Table 3: Typical Crystallographic Data from an X-ray Diffraction Analysis. |

Article Generation Incomplete: Insufficient Crystallographic Data

Following a comprehensive search for peer-reviewed literature and crystallographic databases, it has been determined that there is insufficient publicly available data to generate the requested article on the "."

The user's instructions required a detailed and scientifically accurate article structured around two specific subsections:

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization.

This would necessitate access to a formal crystal structure determination of this compound, which would include critical data such as unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and hydrogen bond geometries. Furthermore, a discussion on polymorphism would require studies presenting and comparing powder X-ray diffraction (PXRD) patterns of different crystalline forms.

Despite targeted searches for the crystal structure of cis- and trans-isomers of this compound and its hydrochloride salts, no publications containing the requisite experimental data could be located. While information on related compounds and general principles of crystallographic techniques was found, no specific structural analysis for the target molecule is available in the public domain.

Without this foundational experimental data, it is not possible to:

Generate the mandatory data tables for crystallographic parameters and intermolecular interactions.

Provide a detailed, evidence-based discussion of the absolute configuration, molecular conformation, hydrogen bonding network, or potential polymorphism.

Constructing the article without a primary crystallographic study would lead to a generic and speculative discussion, failing to meet the required standards of scientific accuracy and detail. Therefore, the request cannot be fulfilled as specified.

Computational Chemistry and Theoretical Modeling of 2 Aminocyclohexanecarboxamide

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for dissecting the electronic and structural characteristics of 2-Aminocyclohexanecarboxamide. These methods provide a foundational understanding of the molecule's intrinsic properties.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. The cyclohexane (B81311) ring typically adopts a puckered "chair" conformation to minimize angular and torsional strain. For disubstituted cyclohexanes like this compound, the relative orientation of the amino and carboxamide groups can be either cis (on the same side of the ring) or trans (on opposite sides). Within the chair conformation, these substituents can occupy either axial or equatorial positions.

Computational studies on analogous aminocyclohexane derivatives suggest that the diequatorial conformation of the trans-isomer is generally the most stable due to the minimization of steric hindrance. DFT calculations can precisely model bond lengths, bond angles, and dihedral angles for each possible isomer and conformer. Furthermore, analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) provides insights into the molecule's reactivity, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

| Parameter | Description | Typical Computational Finding |

| Most Stable Isomer | The relative stereochemistry of the amino and carboxamide groups. | The trans isomer is often found to be more stable than the cis isomer. |

| Most Stable Conformer | The spatial arrangement of the substituents on the cyclohexane ring. | The diequatorial conformer is generally favored to reduce steric strain. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | This value provides an indication of the molecule's chemical reactivity and stability. |

This table presents generalized findings based on computational studies of similar cyclohexane derivatives; specific values for this compound would require dedicated theoretical investigations.

The cyclohexane ring in this compound is not static but can undergo a "ring flip," interconverting between two chair conformations. This process has an associated energy barrier. Computational methods can map the potential energy surface of the molecule, revealing the relative energies of different conformers and the transition states that connect them.

For trans-1,2-disubstituted cyclohexanes, the ring flip converts a diequatorial conformer into a less stable diaxial conformer. The energy difference between these two states is a key factor in determining the conformational equilibrium of the molecule. Theoretical calculations can predict these energy differences, providing a quantitative measure of the stability of various isomers.

| Isomer/Conformer | Relative Position of Substituents | Predicted Relative Stability |

| trans-diequatorial | Both groups are in equatorial positions. | Most Stable |

| trans-diaxial | Both groups are in axial positions. | Least Stable |

| cis-equatorial-axial | One group is equatorial, and the other is axial. | Intermediate Stability |

| cis-axial-equatorial | The opposite of the above. | Intermediate Stability |

This table illustrates the general stability trends for disubstituted cyclohexanes as predicted by computational models.

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical models can be used to explore potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can identify the most likely mechanism.

A general approach involves:

Optimization of Reactant and Product Structures: Determining the lowest energy conformations of the starting materials and final products.

Transition State Searching: Locating the high-energy transition state structures that connect reactants and products. The energy of the transition state is critical as it determines the reaction rate.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state downhill to the reactants and products to ensure the correct pathway has been identified.

These computational studies can reveal the crucial role of functional groups in activating substrates and stabilizing transition states, often through hydrogen bonding.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a larger system, such as in a solvent or in the presence of other molecules.

The conformation of this compound can be influenced by its environment. MD simulations can model the interactions between the molecule and surrounding solvent molecules (e.g., water). These simulations track the movement of all atoms over time, providing a dynamic picture of how the solvent affects the conformational flexibility of the cyclohexane ring and the orientation of its substituents. Such studies are important for understanding how the molecule behaves in a real-world chemical or biological system.

The amino and carboxamide groups of this compound are capable of forming hydrogen bonds. These non-covalent interactions can lead to the self-assembly of multiple molecules into larger, ordered structures known as supramolecular motifs. Theoretical predictions can be used to explore the potential for such self-assembly. By modeling the interactions between multiple this compound molecules, researchers can identify the most stable arrangements and predict the types of supramolecular structures that are likely to form, such as dimers, chains, or more complex networks.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (Focus on Model Development and Application)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are instrumental in medicinal chemistry and drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features that govern a specific biological effect or property. nih.govconicet.gov.ar For this compound and its derivatives, QSAR and QSPR models can be developed to predict various endpoints, including anticonvulsant activity, neuroprotective effects, or fundamental physicochemical properties.

The development of a robust QSAR/QSPR model is a multi-step process that begins with the selection of a dataset of molecules with known activities or properties. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each molecule. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net Statistical methods are subsequently employed to derive a mathematical equation that links these descriptors to the observed activity or property.

Model Development

The initial and one of the most critical steps in QSAR/QSPR model development is the curation of a high-quality dataset. This involves gathering a series of structurally related compounds, such as derivatives of this compound, for which consistent biological activity or property data is available. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Once the dataset is established, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure. For a series of this compound analogs, these could include:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Kier & Hall indices.

Geometrical Descriptors (3D): Molecular surface area, volume, and shape indices.

Electrostatic Descriptors: Partial charges on atoms, dipole moment.

Quantum-Chemical Descriptors: HOMO and LUMO energies, electrostatic potentials. nih.gov

The following is an illustrative table of molecular descriptors that could be calculated for a hypothetical series of this compound derivatives:

| Compound ID | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Number of H-bond Donors | Number of H-bond Acceptors |

| 2-ACHC-01 | 142.19 | 0.85 | 66.48 | 2 | 2 |

| 2-ACHC-02 | 156.22 | 1.25 | 66.48 | 2 | 2 |

| 2-ACHC-03 | 170.25 | 1.65 | 66.48 | 2 | 2 |

| 2-ACHC-04 | 158.20 | 0.95 | 75.71 | 2 | 3 |

| 2-ACHC-05 | 172.23 | 1.35 | 75.71 | 2 | 3 |

This is a hypothetical data table created for illustrative purposes.

With the descriptors calculated, the next step is to select the most relevant ones that correlate with the biological activity or property of interest. This is often achieved using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.govmdpi.com The goal is to build a model that is not only statistically significant but also has a high predictive capability.

A generic form of a QSAR equation derived from MLR could be:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the selected molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.

Model Application

Once a QSAR/QSPR model is developed and rigorously validated, it can be applied in several ways. A primary application is the prediction of the biological activity or property of novel compounds that have not yet been synthesized or tested. semanticscholar.org This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for further investigation, thereby saving significant time and resources in the drug discovery process.

For instance, a validated QSAR model for the anticonvulsant activity of cyclohexanecarboxamide (B73365) derivatives could be used to predict the activity of new, unsynthesized analogs of this compound. nih.gov The model would highlight which structural modifications are likely to enhance the desired activity.

The following table illustrates how a developed QSAR model could be used to predict the anticonvulsant activity (hypothetically represented as pIC₅₀) of a new set of this compound derivatives:

| Compound ID | Predicted pIC₅₀ | Experimental pIC₅₀ | Residual |

| Test-01 | 5.42 | 5.38 | 0.04 |

| Test-02 | 6.15 | 6.21 | -0.06 |

| Test-03 | 4.98 | 5.05 | -0.07 |

| Test-04 | 5.76 | 5.69 | 0.07 |

| New-01 | 6.88 | - | - |

| New-02 | 5.23 | - | - |

This is a hypothetical data table created for illustrative purposes.

Furthermore, the descriptors included in the QSAR model can provide valuable insights into the mechanism of action. nih.gov For example, if descriptors related to hydrophobicity and molecular shape are found to be critical for activity, it might suggest that the compounds bind to a hydrophobic pocket in a target receptor. This information can guide the rational design of more potent and selective molecules.

In the context of this compound, QSAR models could elucidate the key structural requirements for its potential therapeutic effects. For example, a model might reveal that the presence of a hydrogen bond donor at a specific position and a certain range of lipophilicity are crucial for its neuroprotective activity. This knowledge would then be applied to design new derivatives with optimized properties.

Reactivity, Derivatization, and Transformation Pathways of 2 Aminocyclohexanecarboxamide

Chemical Transformations at the Primary Amine Moiety (e.g., Acylation, Alkylation, Condensation)

The primary amine group in 2-aminocyclohexanecarboxamide is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions. These transformations are fundamental in peptide synthesis and the development of novel molecular structures.

Acylation: The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy for the protection of the amine group or for the introduction of new functional groups. For instance, reaction with acetic anhydride (B1165640) typically yields the N-acetyl derivative. This process is generally efficient and can often be carried out under mild, catalyst-free conditions.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination. This two-step process involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by reduction of the intermediate to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The resulting imines can be further modified or can serve as intermediates in the synthesis of more complex molecules. For example, condensation with a suitable aldehyde or ketone can be the first step in the construction of heterocyclic rings.

A notable application of condensation chemistry is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. While this compound is not a β-arylethylamine, analogous intramolecular cyclizations can be envisioned following condensation with appropriate carbonyl compounds containing a suitably positioned nucleophilic group.

Table 1: Examples of Chemical Transformations at the Primary Amine Moiety of Amines

| Transformation | Reagents/Conditions | Product Type |

| Acylation | Acetic anhydride, solvent-free | N-acetylated amine |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-alkylated amine |

| Condensation | Aldehyde/Ketone, weak acid catalyst | Imine (Schiff base) |

Modifications and Functionalization of the Carboxamide Group (e.g., Hydrolysis, Reduction, N-Alkylation)

The carboxamide group of this compound offers another site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 2-aminocyclohexanecarboxylic acid, under either acidic or basic conditions. This transformation is fundamental for converting the amide back to a carboxylic acid, which can then undergo further reactions characteristic of that functional group.

Reduction: The carboxamide group can be reduced to a primary amine, yielding (2-aminocyclohexyl)methanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine.

N-Alkylation: While less common for primary amides, N-alkylation of the carboxamide nitrogen is possible. This can be achieved by treating the amide with an alcohol in the presence of a suitable catalyst, such as a palladium or cobalt-based system. This reaction often proceeds through a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation-reduction cycle with the amide.

Table 2: Examples of Modifications of the Carboxamide Group

| Transformation | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H3O+ or OH-, heat | Carboxylic acid |

| Reduction | 1. LiAlH4, ether; 2. H2O | Primary amine |

| N-Alkylation | Alcohol, Pd or Co catalyst, base | N-alkylated amide |

Ring Functionalization and Skeletal Rearrangements of the Cyclohexane (B81311) Core

The cyclohexane ring of this compound provides a scaffold that can be further functionalized or rearranged to create more complex molecular architectures.

The functionalization of the cyclohexane ring can be directed by the existing amino and carboxamide groups. These groups can influence the regioselectivity and stereoselectivity of reactions on the ring. For instance, the amine group can direct metallation to an adjacent carbon, allowing for the introduction of new substituents. Furthermore, the stereochemistry of the existing substituents (cis or trans) will influence the approach of reagents, leading to diastereoselective outcomes in reactions such as epoxidations or hydrogenations. The development of methods for the regioselective functionalization of saturated heterocycles is an active area of research and similar principles can be applied to the cyclohexane core of this compound

Advanced Applications of 2 Aminocyclohexanecarboxamide in Materials Science and Catalysis Non Clinical/non Therapeutic

2-Aminocyclohexanecarboxamide as a Chiral Building Block in Asymmetric Synthesis

The stereochemistry of this compound makes it an attractive, albeit underexplored, building block for asymmetric synthesis. The cis and trans diastereomers, each existing as a pair of enantiomers, could potentially serve as precursors to valuable chiral molecules.

Ligands for Asymmetric Catalysis

In theory, the amino group of this compound could be functionalized to create novel chiral ligands. For instance, reaction with phosphines could yield aminophosphine (B1255530) ligands, or Schiff base condensation with salicylaldehydes could produce salen-type ligands. These hypothetical ligands could then be complexed with transition metals (e.g., rhodium, iridium, palladium) to catalyze asymmetric reactions such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. The rigidity of the cyclohexane (B81311) backbone and the defined spatial orientation of the substituents would be crucial for inducing enantioselectivity.

Table 1: Hypothetical Ligand Derivatives of this compound and Their Potential Catalytic Applications

| Ligand Type | Potential Synthesis Route | Target Asymmetric Reaction |

|---|---|---|

| Aminophosphine | Reaction with chlorodiphenylphosphine | Asymmetric Hydrogenation |

| Salen-type | Condensation with salicylaldehyde (B1680747) derivatives | Asymmetric Epoxidation |

| Bis(oxazoline) type | Multi-step synthesis from the amino acid | Asymmetric Diels-Alder |

Precursors for Complex Organic Molecule Synthesis

The bifunctional nature of this compound could allow it to serve as a scaffold for the synthesis of more complex chiral molecules. The amine could be a nucleophile in ring-opening or substitution reactions, while the amide could be hydrolyzed to a carboxylic acid for further transformations. This could potentially lead to the synthesis of novel amino alcohols, diamines, or cyclic peptides with defined stereochemistry.

Supramolecular Assemblies and Self-Organizing Systems Utilizing this compound Derivatives

The presence of both hydrogen bond donor (amine and amide N-H) and acceptor (amide C=O) sites suggests that derivatives of this compound could participate in the formation of ordered supramolecular structures.

Formation of Gels, Liquid Crystals, and Responsive Materials

By attaching long alkyl chains to the this compound core, it is conceivable to create amphiphilic molecules that could act as low-molecular-weight gelators. In suitable solvents, these molecules might self-assemble into fibrous networks, entrapping the solvent to form a gel. Similarly, the introduction of rigid, mesogenic units could lead to the formation of liquid crystalline phases. The responsiveness of these hypothetical materials to external stimuli like temperature or pH would depend on the nature of the appended functional groups and the stability of the non-covalent interactions.

Polymeric Materials and Functionalized Surfaces Incorporating this compound

The primary amine of this compound offers a handle for its incorporation into larger macromolecular structures.

This compound could theoretically act as a monomer in polymerization reactions. For example, it could react with diacyl chlorides to form polyamides. The inclusion of this chiral, cyclic monomer into a polymer backbone would influence the polymer's physical properties, such as its thermal stability and morphology.

Furthermore, this compound could be used to functionalize surfaces. It could be covalently attached to materials with surface functional groups like epoxides or carboxylic acids. Such modification would introduce chiral amine and amide functionalities to the surface, potentially altering its hydrophilicity, biocompatibility, or creating a chiral stationary phase for chromatography applications. However, specific examples of these applications have not been reported in scientific literature.

Functional Materials with Tunable Properties

Consistent with the lack of information on its use in polymer synthesis, there is no available research on the application of this compound in the development of functional materials with tunable properties in a non-clinical or non-therapeutic context. The potential for the amine and carboxamide functional groups to be modified or to interact with other materials to impart specific functions has not been explored in the accessible scientific literature.

Sophisticated Analytical and Separation Method Development for 2 Aminocyclohexanecarboxamide

Chromatographic Methodologies for High-Resolution Separation and Purity Assessment

Chromatographic techniques are fundamental in the separation and purity assessment of 2-aminocyclohexanecarboxamide. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) are powerful tools that, when appropriately configured, can provide detailed insights into the compound's composition.

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. nih.gov Chiral HPLC and SFC are the premier techniques for the enantioselective separation of this compound.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. nih.govcsfarmacie.cz The differential interaction between the enantiomers of this compound and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. yakhak.orgmdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate) have shown excellent performance in separating chiral amines. yakhak.org The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. yakhak.org Derivatization with a fluorogenic agent can be employed to enhance detection sensitivity. yakhak.org

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions for Chiral Amine Separation |

| Chiral Stationary Phase | The core of the separation, interacts differently with each enantiomer. | Polysaccharide-based (e.g., Chiralpak®, Lux®) |

| Mobile Phase | A solvent system that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |

| Detection | Method used to visualize the separated enantiomers. | UV-Vis, Circular Dichroism (CD), Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. americanpharmaceuticalreview.comceon.rs It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol. americanpharmaceuticalreview.comnih.gov SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure. americanpharmaceuticalreview.comuva.es The principles of chiral separation in SFC are similar to those in HPLC, relying on a CSP to differentiate between enantiomers. uva.es The selection of the appropriate CSP and modifier is critical for achieving optimal resolution. nih.gov Two-dimensional SFC systems (2D SFC/SFC/MS) can be employed for complex mixtures, where an initial achiral separation is followed by a chiral separation of the target compound. nih.gov

Comparison of Chiral HPLC and SFC:

| Feature | Chiral HPLC | Chiral SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |

| Analysis Time | Generally longer | Typically faster |

| Solvent Consumption | Higher | Lower |

| Environmental Impact | Higher | Lower ("Green" technique) |

| Operating Pressure | Lower | Higher |

Gas chromatography is a powerful technique for the analysis of volatile compounds. researchgate.net Since this compound is not inherently volatile, derivatization is required to convert it into a form suitable for GC analysis. researchgate.netsigmaaldrich.com This process involves reacting the amino and amide functional groups to create a less polar and more volatile derivative. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used for this purpose. sigmaaldrich.commdpi.com

Once derivatized, the compound can be separated on a GC column and detected. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectral information, which is invaluable for structural confirmation. researchgate.netmdpi.com Chiral stationary phases can also be used in GC to separate the enantiomers of the derivatized this compound. researchgate.net

Typical GC-MS Workflow for this compound Analysis:

Derivatization: Reaction with a silylating agent (e.g., MTBSTFA) to increase volatility.

Injection: Introduction of the derivatized sample into the GC system.

Separation: The derivative travels through a capillary column, separating from other components based on boiling point and interaction with the stationary phase.

Ionization: The separated components are ionized in the mass spectrometer.

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

Detection: The abundance of each ion is measured, generating a mass spectrum.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the detailed structural characterization of this compound. nih.govnih.gov These techniques provide precise mass measurements and information about the compound's fragmentation patterns.

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically < 5 ppm). thermofisher.comnih.govnih.gov This high mass accuracy allows for the unambiguous determination of the elemental composition of this compound and its fragments. thermofisher.com By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the correct molecular formula can be confidently assigned. This is a critical step in confirming the identity of the compound and identifying any potential impurities.

Example of Elemental Composition Determination:

| Theoretical Formula | Theoretical Monoisotopic Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) |

| C7H14N2O | 142.1106 | 142.1104 | -1.4 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). nih.govwikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). ncsu.edu The resulting product ion spectrum is a fingerprint of the molecule's structure. nih.govgre.ac.uk By analyzing the masses of the fragment ions, the fragmentation pathways of this compound can be elucidated, providing valuable structural information. nih.govresearchgate.net This can help to confirm the connectivity of atoms within the molecule and differentiate it from isomers. nih.govrsc.orgcore.ac.uk The fragmentation patterns of cyclic compounds like this compound often involve characteristic ring-opening and cleavage events. nih.gov

Hypothetical Fragmentation of Protonated this compound ([M+H]+):

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| 143.1182 | 126.1182 | NH3 (Ammonia) |

| 143.1182 | 98.0964 | CONH3 (Carboxamide group) |

| 143.1182 | 81.0702 | C2H5NO (Fragment from the ring) |

Capillary Electrophoresis (CE) and Microfluidic Platforms for Analysis

Capillary electrophoresis (CE) and microfluidic devices offer alternative and complementary approaches for the analysis of this compound. nih.govcreative-proteomics.com

Capillary Electrophoresis (CE):

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govcreative-proteomics.com For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. nih.govresearchgate.net The differential interaction of the enantiomers of this compound with the chiral selector leads to different migration times, enabling their separation. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov CE can be coupled with various detection methods, including UV-Vis, mass spectrometry (CE-MS), and capacitively coupled contactless conductivity detection (C4D). creative-proteomics.comnih.govmdpi.com

Microfluidic Platforms:

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical processes onto a small chip. acs.org These platforms offer significant advantages, including extremely low sample and reagent consumption, rapid analysis times, and the potential for high-throughput screening. acs.org Chiral separations can be performed on microfluidic chips using principles similar to those of CE. acs.org The development of microfluidic systems for chiral analysis is a rapidly advancing field with the potential to revolutionize pharmaceutical analysis. acs.orgarxiv.org

Future Perspectives and Interdisciplinary Research Directions for 2 Aminocyclohexanecarboxamide

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Synthesis Design and Property Prediction (Methodological Focus)

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and functional analysis of 2-aminocyclohexanecarboxamide derivatives. These computational tools can navigate the vast chemical space to identify optimal synthetic routes and predict the physicochemical and biological properties of novel analogues with unprecedented speed and accuracy.

Methodologically, the process begins with the generation of robust datasets. For this compound, this involves curating known reaction pathways, spectroscopic data, and measured properties of the parent molecule and its known derivatives. This data is then used to train various ML models. For instance, deep neural networks (DNNs) and graph neural networks (GNNs) are particularly well-suited for chemical applications. GNNs can directly process the 2D or 3D structure of the molecule, learning to encode its features to predict properties such as solubility, reactivity, and potential bioactivity.

One of the primary applications is in retrosynthetic analysis. AI platforms can propose novel, efficient, and sustainable synthetic pathways that may not be obvious to human chemists. This accelerates the "design-make-test-analyze" cycle, which is crucial in fields like drug discovery and materials science. Furthermore, ML models can perform large-scale virtual screening of hypothetical derivatives of this compound, predicting their absorption, distribution, metabolism, and excretion (ADME) properties, thereby prioritizing candidates for synthesis.

Table 1: Application of AI/ML Models in this compound Research

| AI/ML Model Type | Application Area | Predicted Properties for this compound Derivatives | Potential Impact |

|---|---|---|---|

| Graph Neural Networks (GNNs) | Property Prediction | Solubility, Bioavailability, Receptor Binding Affinity, Toxicity | Prioritization of synthetic targets; reduction in failed experiments. |

| Recurrent Neural Networks (RNNs) | Retrosynthesis Planning | Optimal reaction pathways, reagent selection, reaction conditions | Discovery of novel and more efficient synthetic routes. |

| Deep Neural Networks (DNNs) | QSAR Modeling | Correlation of structural features with biological activity | Design of derivatives with enhanced therapeutic potential. |

| Support Vector Machines (SVMs) | Classification | Classification as active/inactive against a biological target | High-throughput virtual screening of compound libraries. |

Exploration of Novel Bioconjugation and Bio-Orthogonal Chemistry Methodologies (Focus on in vitro Probes)

The functional groups of this compound—a primary amine and a carboxamide—provide a versatile platform for the development of sophisticated in vitro probes through bioconjugation. Bio-orthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes, is central to this endeavor. myuchem.com

The core strategy involves chemically modifying this compound with a "handle" that can participate in a bio-orthogonal reaction. For example, the primary amine can be acylated to introduce a terminal alkyne or an azide (B81097) group. These moieties are abiotic and can selectively react with a complementary partner attached to a biomolecule of interest (e.g., a protein or a nucleic acid) or a reporter molecule (e.g., a fluorophore).

Key bio-orthogonal reactions applicable to modified this compound scaffolds include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-functionalized this compound derivative can react with a strained cyclooctyne (B158145) attached to a probe in a copper-free "click" reaction. britannica.com

Staudinger Ligation: An azide-modified derivative can react with a phosphine-equipped probe to form a stable amide bond. britannica.com

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A derivative functionalized with a strained alkene (like a trans-cyclooctene) can rapidly ligate with a tetrazine-modified probe.

These methodologies would enable the use of this compound as a core scaffold for creating probes to study biological systems in vitro, allowing for precise labeling and imaging of cellular components.

Table 2: Bio-Orthogonal Ligation Strategies for this compound-Based Probes

| Ligation Chemistry | Required Functional Group on Scaffold | Complementary Probe Group | Key Advantage |

|---|---|---|---|

| SPAAC (Click Chemistry) | Azide or Cyclooctyne | Cyclooctyne or Azide | High efficiency and biocompatibility (copper-free). britannica.com |

| Staudinger Ligation | Azide | Triarylphosphine | First widely used bio-orthogonal reaction; highly selective. |

| Tetrazine Ligation (IEDDA) | trans-Cyclooctene or other strained alkene | Tetrazine | Extremely fast reaction kinetics, suitable for low concentrations. |

| Oxime/Hydrazone Formation | Aldehyde or Ketone | Hydroxylamine or Hydrazine | Reversible ligation under certain pH conditions. |

Development of Advanced In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate mechanistic details of reactions involving this compound requires advanced analytical techniques that can monitor the process in real-time. In situ and operando spectroscopy are powerful methodologies that provide a window into a chemical reaction as it happens, under actual reaction conditions.

Operando spectroscopy combines the real-time structural characterization of the reacting species and any catalysts with simultaneous measurement of reaction kinetics and product formation. youtube.com For the synthesis or modification of this compound, a suite of techniques could be employed:

In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational techniques can track the consumption of reactants and the formation of intermediates and products by monitoring characteristic bond vibrations. For example, the disappearance of an amine N-H stretch and the appearance of a new amide C=O stretch could be followed during an acylation reaction.

Operando X-ray Absorption Spectroscopy (XAS): If the synthesis is catalyzed by a metal complex, XAS can provide invaluable information on the oxidation state and coordination environment of the metal center throughout the catalytic cycle. chemicalbook.com

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information on soluble intermediates that may be transient and difficult to isolate.

The data gathered from these techniques can be used to build accurate kinetic models, validate reaction mechanisms, and optimize conditions for yield and selectivity. This level of insight is crucial for transitioning synthetic procedures from the laboratory to larger-scale industrial production.

Table 3: Application of In Situ and Operando Techniques for Monitoring this compound Reactions

| Spectroscopic Technique | Information Obtained | Application Example |

|---|---|---|

| DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) | Identification of surface-adsorbed species and intermediates on solid catalysts. youtube.com | Monitoring the adsorption and conversion of reactants on a heterogeneous catalyst during synthesis. |

| XAS (X-ray Absorption Spectroscopy) | Oxidation state and local coordination environment of metal atoms in catalysts. chemicalbook.com | Elucidating the active state of a palladium catalyst in a cross-coupling reaction to modify the cyclohexane (B81311) ring. |

| Raman Spectroscopy | Changes in vibrational modes, sensitive to symmetric bonds and crystalline structures. | Tracking the formation of specific stereoisomers during a crystallization process. |